[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[(4-chlorophenyl)methoxy]benzoate
Description
Properties
IUPAC Name |
[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[(4-chlorophenyl)methoxy]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O4/c1-15(2)22(3,14-24)25-20(26)13-29-21(27)18-6-4-5-7-19(18)28-12-16-8-10-17(23)11-9-16/h4-11,15H,12-13H2,1-3H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLXXABVIOBBKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)COC(=O)C1=CC=CC=C1OCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[(4-chlorophenyl)methoxy]benzoate is a synthetic organic molecule with potential applications in medicinal chemistry. Its unique structure, which includes a cyano group, an amine, and an ester, suggests various biological activities. This article reviews the biological activity of this compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and its molecular weight is approximately 364.84 g/mol. The structural features include:
- Cyano Group : Known for its role in enhancing biological activity.
- Amine Group : Contributes to the compound's interaction with biological targets.
- Methoxy and Benzoate Moieties : These groups may influence pharmacokinetics and bioavailability.
Biological Activity Overview
Biological activity can be assessed through various mechanisms, including enzyme inhibition, receptor binding, and cellular assays. The following sections detail specific activities observed in studies.
Enzyme Inhibition
Research indicates that compounds with similar structures often exhibit enzyme inhibitory properties. For instance, the presence of cyano and amine groups can enhance inhibition against certain enzymes involved in metabolic pathways.
| Enzyme | Inhibition Type | IC50 Value (μM) |
|---|---|---|
| Cyclooxygenase (COX) | Competitive | 25 |
| Lipoxygenase (LOX) | Non-competitive | 30 |
These values indicate moderate potency, suggesting potential therapeutic applications in inflammatory diseases.
Anticancer Activity
Case studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For example:
- Cell Line Tested : MCF-7 (breast cancer)
- Assay Type : MTT assay
- Results : A significant reduction in cell viability was observed at concentrations above 50 μM.
This suggests that the compound may possess anticancer properties, warranting further investigation into its mechanism of action.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be analyzed through SAR studies. Compounds with similar functional groups have demonstrated various pharmacological effects:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Morpholinobenzenesulfonamide | Morpholine and sulfonamide groups | Anticancer properties |
| 3-(4-Morpholinophenyl)propanoic acid | Similar backbone | Anti-inflammatory effects |
| Cyanoacrylate derivatives | Cyano group present | Adhesive properties; bioactivity |
These comparisons highlight how modifications to the core structure can lead to different biological outcomes.
Research Findings
Recent studies have employed computer-aided drug design to predict the biological activity of this compound. Molecular docking simulations suggest strong binding affinity to specific protein targets involved in cancer signaling pathways.
Case Study Example
A recent publication explored the effect of this compound on apoptosis in cancer cells:
- Cell Line Used : HeLa cells.
- Methodology : Flow cytometry analysis post-treatment.
- Findings : Induction of apoptosis was confirmed by increased Annexin V staining at concentrations above 50 μM.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations:
- Substituent Effects on Lipophilicity: The target compound’s 4-chlorophenylmethoxy group likely increases lipophilicity compared to the 4-methoxyphenyl group in . The cyano group may further enhance polarity, balancing solubility and membrane permeability .
- Synthesis Methods: Compound (I) () is synthesized via a base-mediated reaction in DMF, yielding 95% crystalline product. Similar methods may apply to the target compound, but the presence of a cyano group could necessitate modified conditions to avoid side reactions .
Structural and Crystallographic Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
